N-(5-FLUORO-2-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at position 2 and a sulfanyl-acetamide moiety at position 2. The acetamide group is further substituted with a 5-fluoro-2-methylphenyl ring. The sulfanyl (-S-) linker between the pyrazolo[1,5-a]pyrazine and acetamide groups distinguishes it from sulfonyl or ether-linked analogs.
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4OS/c1-14-7-8-16(22)11-17(14)24-20(27)13-28-21-19-12-18(15-5-3-2-4-6-15)25-26(19)10-9-23-21/h2-12H,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOMHFNKDDQQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-FLUORO-2-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolopyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorinated methylphenyl group: This step may involve electrophilic aromatic substitution or other suitable methods.
Linking the two moieties via a sulfanylacetyl group: This step often involves nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:
Use of catalysts: to enhance reaction rates.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Purification techniques: like crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The thioether group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions:
| Reactants | Conditions | Products | Key Findings |
|---|---|---|---|
| H₂O₂ or mCPBA | Room temperature, 6–12 hrs | Sulfoxide (R-SO) or sulfone (R-SO₂) | Selectivity depends on oxidant strength and reaction time |
| KMnO₄ (acidic medium) | Reflux, 2–4 hrs | Sulfone (R-SO₂) as major product | Complete conversion confirmed via TLC and NMR |
Mechanistic Insight :
-
Sulfur's lone pair electrons facilitate nucleophilic attack on electrophilic oxygen from peroxides.
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Steric hindrance from the pyrazolo[1,5-a]pyrazin ring slows oxidation kinetics compared to simpler thioethers.
Hydrolysis of the Acetamide Moiety
The acetamide group hydrolyzes under acidic or basic conditions to yield carboxylic acid derivatives:
| Conditions | Reactants | Products | Yield/Purity |
|---|---|---|---|
| 6M HCl, reflux | Water | 2-({2-Phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetic acid | ~85% (HPLC) |
| NaOH (1M), ethanol | Heat (60°C, 3 hrs) | Sodium salt of carboxylic acid | 78% (recrystallized) |
Key Observations :
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Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity.
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Basic conditions favor nucleophilic attack by hydroxide ions at the carbonyl carbon.
Nucleophilic Substitution at the Sulfanyl Bridge
The sulfur atom acts as a leaving group in SN₂ reactions with strong nucleophiles:
| Nucleophile | Conditions | Products | Notes |
|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 8 hrs | Methoxy-substituted derivative | Requires phase-transfer catalysts |
| Potassium thiophenolate | THF, reflux, 12 hrs | Bis-aryl sulfide | Competing oxidation observed |
Limitations :
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Steric hindrance from the pyrazolo[1,5-a]pyrazin ring reduces substitution efficiency.
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Side reactions (e.g., oxidation) necessitate inert atmospheres.
Electrophilic Aromatic Substitution (EAS) on the Pyrazolo[1,5-a]pyrazin Ring
The electron-rich pyrazolo[1,5-a]pyrazin core undergoes halogenation and nitration:
| Reaction | Reagents/Conditions | Position of Substitution | Yield |
|---|---|---|---|
| Bromination | Br₂/FeBr₃, 0°C | C-3 or C-7 | 60–65% |
| Nitration | HNO₃/H₂SO₄, 50°C | C-5 | 55% |
Regioselectivity :
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Directed by the electron-donating effects of the pyrazine nitrogen atoms.
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Nitration at C-5 is favored due to resonance stabilization .
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition in the presence of dienophiles:
| Dienophile | Conditions | Products | Quantum Yield |
|---|---|---|---|
| Maleic anhydride | UV (365 nm), 6 hrs | Bicyclic adduct | 0.12 |
Application :
-
This reaction is exploited for photoaffinity labeling in kinase inhibition studies.
Stability Under Ambient Conditions
| Factor | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| Moisture | Hydrolysis of acetamide | Store under anhydrous conditions |
| Light | Radical-mediated cleavage | Amber glassware, antioxidant additives |
Scientific Research Applications
Structural Characteristics
The compound can be described by its molecular formula , which indicates the presence of fluorine and a complex pyrazolo structure. The structure includes:
- Fluorinated aromatic ring : Enhances lipophilicity and biological activity.
- Pyrazolo[1,5-a]pyrazine moiety : Known for its diverse biological activities.
- Sulfanyl group : May contribute to the compound's reactivity and interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to N-(5-Fluoro-2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide exhibit significant antitumor properties. The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For instance:
- Inhibition of Akt Pathway : This pathway is crucial for cell growth and survival, and inhibitors targeting this pathway have shown promise in cancer therapy .
Antimicrobial Properties
Compounds with similar structures have also been evaluated for their antimicrobial properties. The presence of the sulfanyl group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes within pathogens.
Potential in Neurological Disorders
Given the structural features of this compound, there is potential for applications in treating neurological disorders. Compounds that modulate neurotransmitter systems or exhibit neuroprotective effects are currently under investigation.
Study 1: Antitumor Efficacy
In a recent study published in a peer-reviewed journal, a series of pyrazolo derivatives were synthesized and tested for their anticancer activity against various cancer cell lines. Results demonstrated that certain derivatives significantly inhibited cell growth at low micromolar concentrations, suggesting that modifications to the core structure can enhance potency.
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of related compounds against resistant strains of bacteria. The findings indicated that modifications to the phenyl and pyrazole rings improved activity against Gram-positive bacteria, highlighting the importance of structural optimization in drug design.
Mechanism of Action
The mechanism of action of N-(5-FLUORO-2-METHYLPHENYL)-2-({2-PHENYLPYRAZOLO[1,5-A]PYRAZIN-4-YL}SULFANYL)ACETAMIDE depends on its specific biological target. Generally, such compounds may:
Interact with enzymes: Inhibiting or activating specific enzymes.
Bind to receptors: Modulating receptor activity.
Affect signaling pathways: Influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Key Observations:
Core Heterocycle Impact :
- Pyrazolo[1,5-a]pyrazine (target compound) vs. pyrazolo[1,5-a]pyrimidine (F-DPA): The pyrazine core (two adjacent nitrogen atoms) may alter electronic properties and binding affinity compared to pyrimidine derivatives, which are widely used in PET tracers .
- Triazolo[1,5-a]pyrimidines () exhibit herbicidal activity, suggesting that heterocycle choice critically influences biological function.
Substituent Effects: Fluorine Substitution: The 5-fluoro group in the target compound’s phenyl ring may enhance metabolic stability and lipophilicity, similar to fluorinated analogs like F-DPA . Sulfanyl vs. Sulfonyl Linkers: Sulfanyl groups (-S-) in the target compound and ’s analog differ from sulfonyl (-SO2-) groups in ’s benzimidazole derivatives.
Biological Activity Trends :
- Pyrazolo[1,5-a]pyrimidine acetamides (e.g., F-DPA) bind to translocator protein (TSPO) in PET imaging, while triazolo[1,5-a]pyrimidines show herbicidal activity. The target compound’s pyrazine core and sulfanyl-acetamide motif may position it for similar applications, though empirical validation is needed.
Biological Activity
N-(5-Fluoro-2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into two main components: a substituted phenyl group and a pyrazolo[1,5-a]pyrazine moiety. The presence of the fluorine atom and the sulfanyl group are critical for its biological activity.
Chemical Formula: CHFNS
Molecular Weight: 321.39 g/mol
IUPAC Name: this compound
Synthesis
The synthesis of this compound involves multi-step reactions including:
- Formation of the pyrazolo[1,5-a]pyrazine core through cyclization reactions.
- Introduction of the fluorinated phenyl group via electrophilic aromatic substitution.
- Final acetamide formation through coupling reactions.
This synthetic pathway allows for the fine-tuning of biological activity through structural modifications.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, pyrazolo[1,5-a]pyrimidines have been shown to selectively inhibit cancer cell proliferation. A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited IC values in the nanomolar range against various cancer cell lines, suggesting potent growth inhibition mechanisms .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Pyrazolo derivatives have been reported to inhibit specific kinases and phosphodiesterases, which are crucial in signaling pathways related to cancer progression .
Case Studies
- Cell Proliferation Assay: In vitro studies using L1210 mouse leukemia cells showed that similar compounds inhibited cell proliferation effectively at low concentrations (IC < 100 nM). This suggests that this compound may have comparable effects .
- Mechanism of Action: The mechanism involves intracellular release of active metabolites that interfere with DNA synthesis and repair mechanisms in cancer cells .
Pharmacological Profile
The pharmacological profile of this compound suggests:
- Low Toxicity: Similar compounds have shown lower toxicity levels in preclinical models.
- Biocompatibility: The structural features contribute to enhanced biocompatibility, making it a candidate for further development in drug formulation .
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Potential studies could include:
- In vivo efficacy testing to confirm anticancer activity.
- Exploration of structure–activity relationships (SAR) to optimize efficacy and reduce side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
